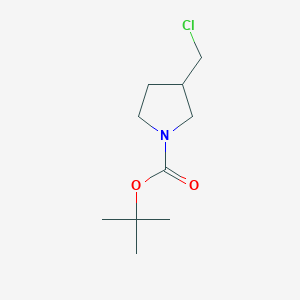

Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOBWMKNMWVILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679929 | |

| Record name | tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876589-13-8 | |

| Record name | tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate

This guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate, a key building block in the development of novel therapeutics and complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Importance

This compound (CAS No. 876589-13-8) is a bifunctional molecule of significant interest in medicinal chemistry.[1] Its pyrrolidine core is a prevalent scaffold in numerous biologically active compounds, while the reactive chloromethyl group serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions, revealing the secondary amine for further derivatization. This strategic combination of features makes it an invaluable intermediate in the synthesis of, for example, enzyme inhibitors and receptor agonists.[2]

Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process commencing from the commercially available (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid. This strategy involves:

-

Reduction of the carboxylic acid moiety to a primary alcohol.

-

Chlorination of the resulting alcohol to yield the target compound.

This approach is favored due to the high yields and selectivity of each step, as well as the relative ease of purification of the intermediates and the final product.

Caption: Overall synthetic workflow.

PART 1: Synthesis of the Alcohol Intermediate

The initial step is the reduction of the carboxylic acid. This transformation is critical as it sets the stage for the subsequent chlorination. The choice of reducing agent is paramount to ensure high conversion and minimize side reactions.

Causality Behind Experimental Choices: Selecting the Right Reducing Agent

While several reducing agents can effect the conversion of a carboxylic acid to an alcohol, lithium aluminum hydride (LiAlH₄) and borane complexes (e.g., BH₃•THF) are the most commonly employed in this context.[3][4][5][6]

-

Lithium Aluminum Hydride (LiAlH₄): A powerful and highly reactive nucleophilic reducing agent, LiAlH₄ readily reduces a wide range of functional groups, including carboxylic acids.[6] Its high reactivity ensures a complete and often rapid reaction. However, this potency necessitates stringent anhydrous conditions as it reacts violently with water.[5] The workup procedure also requires careful quenching of the excess reagent.

-

Borane Complexes (BH₃•THF): Borane is a more selective reducing agent that demonstrates a high affinity for carboxylic acids.[3][4] It is generally less reactive towards other functional groups like esters, which can be an advantage in more complex molecules. The reaction is typically cleaner with a more straightforward workup compared to LiAlH₄.

For the synthesis of tert-butyl (S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, both reagents are effective. The choice often comes down to laboratory preference, available equipment, and the scale of the reaction.

Experimental Protocol: Reduction of (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

This protocol provides a generalized yet robust method for the reduction.

Materials and Equipment:

-

(S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃•THF)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium sulfate

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

-

A solution of (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with diethyl ether.

-

The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl (S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate as a crude oil, which can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.

PART 2: Chlorination of the Alcohol Intermediate

The conversion of the primary alcohol to the corresponding chloride is the final and key step in the synthesis. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[7]

Mechanism and Rationale for Using Thionyl Chloride

The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion. The stereochemistry of this reaction can be influenced by the reaction conditions and the presence of a base like pyridine. For this substrate, the reaction is generally straightforward.

Safety and Handling of Thionyl Chloride

Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl). It is imperative to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be scrupulously dried before use.

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

-

tert-butyl (S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, a solution of tert-butyl (S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask and cooled to 0 °C.

-

Thionyl chloride (1.2 to 1.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

The reaction mixture is then carefully poured into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate to quench the excess thionyl chloride.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless to pale yellow oil.

PART 3: Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following data is based on a comprehensive analysis of available spectral information.[8]

Quantitative Data Summary

| Technique | Observed Data |

| ¹H-NMR (500 MHz, CDCl₃) | δ 3.79 – 3.71 (m, 1H), 3.58 – 3.46 (m, 2H), 3.40 – 3.31 (m, 1H), 3.31 – 3.23 (m, 1H), 1.97 – 1.85 (m, 1H), 1.88 – 1.69 (m, 5H), 1.66 – 1.56 (m, 1H), 1.44 (s, 10H).[8] |

| ¹³C-NMR (126 MHz, CDCl₃) | δ 154.8, 79.3, 56.8, 46.4, 45.2, 32.1, 30.6, 29.8, 28.7, 23.5.[8] |

| Infrared (IR) (film, cm⁻¹) | νₘₐₓ 2974, 2874, 1696, 1478, 1454, 1391, 1364, 1251, 1168, 1100, 772.[8] |

| High-Resolution Mass Spectrometry (HRMS) (ESI-TOF) | m/z calculated for C₁₂H₂₂ClNNaO₂ ([M+Na]⁺) 270.1231, found 270.1235.[8] |

Interpretation of Spectral Data

-

¹H-NMR: The spectrum shows the characteristic singlet for the tert-butyl protons at approximately 1.44 ppm. The multiplets in the region of 3.23-3.79 ppm correspond to the protons of the pyrrolidine ring and the chloromethyl group.

-

¹³C-NMR: The carbonyl carbon of the Boc group is observed around 154.8 ppm, and the quaternary carbon of the tert-butyl group is at 79.3 ppm. The carbons of the pyrrolidine ring and the chloromethyl group appear in the upfield region.

-

IR Spectroscopy: The strong absorption band at 1696 cm⁻¹ is characteristic of the carbonyl stretching of the carbamate. The C-H stretching vibrations of the alkyl groups are observed around 2974 and 2874 cm⁻¹.

-

Mass Spectrometry: The high-resolution mass spectrum provides the exact mass of the sodium adduct of the molecule, confirming its elemental composition.

Conclusion

The synthesis of this compound is a well-established and reliable process that provides access to a valuable synthetic intermediate. By carefully selecting the appropriate reagents and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently produce this compound in high yield and purity. The comprehensive characterization data provided serves as a benchmark for ensuring the quality of the synthesized material.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

Capot Chemical. (n.d.). 876589-13-8 | 3-Chloromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(30), 6350-6354. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Capot Chemical. (n.d.). 876589-13-8 | Éster terc-butílico del ácido 3-clorometil-pirrolidin-1-carboxílico. Retrieved from [Link]

-

MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(23), 7292. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Retrieved from [Link]

-

Li, G., et al. (2020). A practical chlorination of tert -butyl esters with PCl 3 generating acid chlorides. Journal of Chemical Research, 44(5-6), 301-304. Retrieved from [Link]

-

Myers, A. G. (n.d.). Chem 115. Harvard University. Retrieved from [Link]

-

Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

-

Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. CAS 876589-13-8: tert-butyl 3-(chloromethyl)pyrrolidine-1-… [cymitquimica.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Khan Academy [khanacademy.org]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

The Strategic Role of (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Introduction

In the landscape of contemporary pharmaceutical development, the demand for enantiomerically pure and structurally sophisticated building blocks is paramount. These chiral synthons are the foundational elements upon for which novel therapeutic agents with enhanced potency and selectivity are constructed. Among these, (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate, identified by its CAS Number 1187927-12-3 , has emerged as a particularly valuable intermediate.[1][2] Its rigid pyrrolidine core, coupled with the reactive chloromethyl handle and the protective tert-butyloxycarbonyl (Boc) group, offers a unique combination of stereochemical control and synthetic versatility. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals engaged in the intricate process of drug discovery and development.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis. The key characteristics of (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate are summarized below.

| Property | Value | Reference |

| CAS Number | 1187927-12-3 | [1][2] |

| Molecular Formula | C₁₀H₁₈ClNO₂ | [1][2] |

| Molecular Weight | 219.71 g/mol | [1][2] |

| Appearance | Not specified, typically an oil or low-melting solid | |

| Purity | ≥95% | [1] |

| Storage | 2-8°C, sealed in a dry environment | [2] |

The Strategic Synthesis: From Chiral Alcohol to Versatile Intermediate

The most common and logical synthetic route to (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate involves the chlorination of its corresponding alcohol precursor, (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This transformation is a critical step that introduces the reactive handle for subsequent nucleophilic substitutions.

Conceptual Workflow of the Synthesis

The synthesis can be conceptually broken down into two primary stages: the preparation of the chiral alcohol and its subsequent conversion to the chloromethyl derivative.

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Chlorination of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

This protocol is a representative procedure based on standard organic chemistry transformations. Researchers should always first consult relevant safety data sheets and perform a thorough risk assessment.

Materials:

-

(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Thionyl chloride (SOCl₂) or other suitable chlorinating agent (e.g., Appel reaction conditions)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Pyridine or a non-nucleophilic base (e.g., triethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Slowly add pyridine (1.1 eq) to the stirred solution.

-

Addition of Chlorinating Agent: Add thionyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. The causality for the slow addition is to control the exothermicity of the reaction and prevent the formation of side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C. Separate the organic layer and wash it sequentially with water and brine. The purpose of the bicarbonate wash is to neutralize excess acid, while the brine wash helps to remove water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR and mass spectrometry to ensure it meets the required specifications for subsequent synthetic steps.

Applications in Drug Discovery: A Gateway to Chiral Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] The title compound serves as a key building block for introducing this chiral motif into drug candidates. The chloromethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This allows for the facile elaboration of the pyrrolidine core and the construction of diverse molecular architectures.

-

Antiviral agents: The pyrrolidine scaffold is a common feature in many antiviral drugs.

-

Anticancer therapeutics: Chiral pyrrolidines can serve as key components of molecules designed to interact with specific biological targets implicated in cancer.

-

Central Nervous System (CNS) disorders: The pyrrolidine ring is a key structural element in many CNS-active compounds.[4]

The use of the enantiomerically pure (R)-isomer is crucial, as different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.

Analytical Characterization

Comprehensive analytical data is essential for confirming the identity and purity of the synthesized compound. While a specific, publicly available spectrum for this exact compound is not provided in the search results, a typical characterization would include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the pyrrolidine ring protons (a series of multiplets), and the chloromethyl group (a doublet around 3.6 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct peaks for the carbons of the tert-butyl group, the pyrrolidine ring, the carbonyl group of the Boc protecting group, and the chloromethyl group.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak or a fragment corresponding to the loss of the Boc group, confirming the molecular weight of the compound.

Researchers can find spectral data for the precursor, (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, which can serve as a useful reference.[5][6]

Conclusion

(R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a strategically important chiral building block in modern drug discovery. Its well-defined stereochemistry and versatile reactivity provide a reliable pathway for the synthesis of complex and enantiomerically pure pyrrolidine-containing molecules. This in-depth guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and its applications, underscoring its value to researchers and scientists in the pharmaceutical industry. The continued use of such well-characterized and versatile intermediates will undoubtedly fuel the discovery and development of the next generation of innovative medicines.

References

-

MySkinRecipes. 3-Chloromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. Available from: [Link]

- Google Patents. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Available from: [Link]

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

PubChem. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Available from: [Link]

-

Li, Y., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. Available from: [Link]

- Google Patents. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.

- Google Patents. CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.

-

Oakwood Chemical. (R)-1-N-Boc-3-hydroxy-pyrrolidine. Available from: [Link]

Sources

- 1. allbiopharm.com [allbiopharm.com]

- 2. 1187927-12-3|(R)-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. (R)-3-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(138108-72-2) 1H NMR spectrum [chemicalbook.com]

- 6. 138108-72-2|(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

Molecular weight and formula of tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate.

An In-Depth Technical Guide to tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key chiral building block in modern medicinal chemistry and organic synthesis. The document details its fundamental physicochemical properties, provides an authoritative synthesis protocol with mechanistic insights, explores its applications as a versatile intermediate, and outlines critical safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals who utilize complex heterocyclic scaffolds in the design and synthesis of novel therapeutic agents.

Physicochemical Properties and Structural Elucidation

This compound is a bifunctional molecule featuring a pyrrolidine ring protected with a tert-butyloxycarbonyl (Boc) group and functionalized with a reactive chloromethyl side chain. The Boc group serves to moderate the nucleophilicity of the ring nitrogen, preventing unwanted side reactions, while the chloromethyl group acts as an electrophilic handle for subsequent chemical modifications. The compound is most commonly utilized in its enantiomerically pure forms, particularly the (R)- and (S)-isomers, which are critical for stereoselective synthesis.

Key Data Summary

The following table summarizes the core quantitative data for the (R)-enantiomer, which is widely referenced in chemical literature and supplier catalogs.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈ClNO₂ | [1][2] |

| Molecular Weight | 219.71 g/mol | [1][2] |

| CAS Number | 1187927-12-3 ((R)-isomer) | [1][2] |

| Typical Purity | ≥98% | [2] |

| Appearance | Varies (often a liquid or low-melting solid) | [3] |

| Storage Conditions | Sealed in a dry environment, at 2-8°C or room temperature. | [1][2] |

| SMILES Code | O=C(N1CCC1)OC(C)(C)C ((R)-isomer) | [1][2] |

Chemical Structure

The structure consists of a five-membered saturated nitrogen heterocycle (pyrrolidine). The nitrogen atom is protected as a tert-butyl carbamate (Boc-group), and a chloromethyl (-CH₂Cl) group is attached at the C-3 position. The chirality at this C-3 position is crucial for its application in asymmetric synthesis.

Caption: Chemical structure of the (R)-enantiomer.

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound involves the chlorination of its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This precursor is readily available commercially in both racemic and enantiomerically pure forms, often derived from natural amino acids like proline[4][5].

Synthetic Principle: From Alcohol to Chloride

The conversion of a primary alcohol to an alkyl chloride is a cornerstone transformation in organic synthesis. While several reagents can achieve this (e.g., SOCl₂, PCl₃, Appel reaction), thionyl chloride (SOCl₂) is often preferred for its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which neutralizes the generated HCl, thereby preventing potential acid-catalyzed degradation of the Boc-protecting group.

Experimental Workflow Diagram

Sources

- 1. 1187927-12-3|(R)-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

In the landscape of modern pharmaceutical and medicinal chemistry, the precise structural elucidation of synthetic intermediates is a cornerstone of robust and reproducible research. Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a valuable chiral building block utilized in the synthesis of a variety of bioactive molecules. Its pyrrolidine core is a prevalent scaffold in numerous pharmaceuticals, and the functionalized chloromethyl group provides a reactive handle for further molecular elaboration. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the structure and purity of such compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for this compound, offering insights into spectral interpretation and the underlying principles that govern the observed chemical shifts and coupling patterns.

Molecular Structure and Conformational Considerations

The structure of this compound features a five-membered pyrrolidine ring, an N-tert-butoxycarbonyl (N-Boc) protecting group, and a chloromethyl substituent at the C3 position. The N-Boc group, due to its steric bulk and the delocalization of the nitrogen lone pair into the carbonyl, restricts rotation around the C-N bond, influencing the conformation of the pyrrolidine ring. The pyrrolidine ring itself is not planar and exists in a dynamic equilibrium of puckered envelope or twist conformations. This conformational flexibility can lead to complex and sometimes broadened signals in the NMR spectrum, particularly for the ring protons.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of each proton in the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃), and the residual solvent peak at approximately 7.26 ppm serves as a convenient internal reference.[1]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H1' (Boc, -C(CH₃)₃) | ~ 1.46 | s | 9H | - |

| H4 (pyrrolidine) | ~ 1.80 - 2.20 | m | 2H | - |

| H3 (pyrrolidine) | ~ 2.50 - 2.70 | m | 1H | - |

| H2, H5 (pyrrolidine) | ~ 3.20 - 3.70 | m | 4H | - |

| H1'' (chloromethyl) | ~ 3.55 - 3.65 | m | 2H | - |

Interpretation of the ¹H NMR Spectrum

-

The N-Boc Group (H1'): The most prominent and easily identifiable signal in the spectrum is a sharp singlet at approximately 1.46 ppm, integrating to nine protons.[1] This signal is characteristic of the chemically equivalent methyl protons of the tert-butyl group in the N-Boc protecting group. Its upfield chemical shift is due to the shielding effect of the sp³ hybridized carbon to which they are attached.

-

The Pyrrolidine Ring Protons (H2, H3, H4, H5): The protons on the pyrrolidine ring exhibit complex multiplet patterns due to diastereotopicity and spin-spin coupling.

-

H4 Protons: The two protons at the C4 position are expected to appear as a multiplet in the range of 1.80 - 2.20 ppm. Their chemical shift is influenced by their proximity to the electron-withdrawing nitrogen atom and the chloromethyl group.

-

H3 Proton: The single proton at the C3 position, being a methine proton adjacent to the chloromethyl group, will likely appear as a complex multiplet further downfield, estimated to be in the 2.50 - 2.70 ppm region.

-

H2 and H5 Protons: The four protons on the carbons adjacent to the nitrogen atom (C2 and C5) are the most deshielded of the ring protons due to the electron-withdrawing effect of the nitrogen atom of the carbamate. They are expected to resonate as a complex, overlapping multiplet between 3.20 and 3.70 ppm. The presence of the bulky Boc group and the substituent at C3 can lead to different chemical environments for the axial and equatorial protons at these positions, further complicating the signal.

-

-

The Chloromethyl Protons (H1''): The two protons of the chloromethyl group are diastereotopic and are expected to appear as a multiplet, likely a doublet of doublets, in the range of 3.55 - 3.65 ppm. The electronegative chlorine atom significantly deshields these protons, shifting their signal downfield. Their signal may overlap with the H2 and H5 signals of the pyrrolidine ring.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a single resonance.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) |

| -C (CH₃)₃ (Boc, methyl) | ~ 28.7 |

| C4 (pyrrolidine) | ~ 30.0 - 32.0 |

| C3 (pyrrolidine) | ~ 40.0 - 43.0 |

| -C H₂Cl (chloromethyl) | ~ 48.0 - 50.0 |

| C2, C5 (pyrrolidine) | ~ 46.0 - 55.0 |

| -C (CH₃)₃ (Boc, quaternary) | ~ 79.5 |

| C =O (Boc, carbonyl) | ~ 154.7 |

Interpretation of the ¹³C NMR Spectrum

-

The N-Boc Group Carbons: The N-Boc group gives rise to three distinct signals. The three equivalent methyl carbons (-C(C H₃)₃) appear at approximately 28.7 ppm.[1] The quaternary carbon (-C (CH₃)₃) is found further downfield around 79.5 ppm due to the deshielding effect of the adjacent oxygen atom. The carbonyl carbon (C =O) is the most deshielded carbon in the molecule, appearing at approximately 154.7 ppm.[1]

-

The Pyrrolidine Ring Carbons:

-

C4 Carbon: The C4 carbon of the pyrrolidine ring is expected to resonate in the upfield region of the sp³ carbons, likely between 30.0 and 32.0 ppm.

-

C3 Carbon: The C3 carbon, bearing the chloromethyl substituent, will be deshielded and is predicted to appear in the 40.0 - 43.0 ppm range.

-

C2 and C5 Carbons: The C2 and C5 carbons, being adjacent to the nitrogen atom, are deshielded and are expected to have chemical shifts in the range of 46.0 - 55.0 ppm. Due to the asymmetry introduced by the C3 substituent, C2 and C5 are chemically non-equivalent and may show separate signals.

-

-

The Chloromethyl Carbon: The carbon of the chloromethyl group (-C H₂Cl) is directly attached to the electronegative chlorine atom, which causes a significant downfield shift. Its resonance is predicted to be in the 48.0 - 50.0 ppm region.

Experimental Protocols

Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12-15 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

Visualizations

Molecular Structure with Atom Numbering

Caption: Molecular structure of this compound.

NMR Workflow

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The characteristic signals of the N-Boc group and the distinct resonances of the pyrrolidine ring and chloromethyl substituent protons and carbons allow for unambiguous identification and purity assessment. A thorough understanding of the principles of chemical shifts and coupling constants, as outlined in this guide, is essential for any researcher working with this and related compounds, ensuring the integrity and success of their synthetic endeavors.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

Sources

Solubility of tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate in common organic solvents.

An In-Depth Technical Guide on the Solubility of tert-Butyl 3-(Chloromethyl)pyrrolidine-1-carboxylate in Common Organic Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for determining and understanding its solubility in common organic solvents. The guide delves into the molecular structure's influence on solubility, presents a detailed experimental protocol for solubility determination, and discusses the implications for drug discovery and process chemistry.

Introduction: The Significance of Solubility in Pharmaceutical Development

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its three-dimensional structure that allows for effective exploration of pharmacophore space.[2] As an intermediate, this compound is instrumental in the synthesis of a variety of bioactive molecules.[1][3] Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification efficiency, and the overall viability of a synthetic route. A thorough understanding of its solubility profile is therefore essential for optimizing process conditions and ensuring reproducibility.

The presence of the tert-butoxycarbonyl (Boc) protecting group, a nonpolar moiety, generally enhances the solubility of molecules in less polar organic solvents.[4] This guide will explore the interplay of the polar pyrrolidine ring, the nonpolar Boc group, and the reactive chloromethyl group in dictating the compound's solubility across a spectrum of solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of an organic molecule is a composite of its polar and non-polar regions.

In the case of this compound, the molecule possesses both polar and non-polar characteristics:

-

Polar Moieties: The carbamate group and the potential for dipole-dipole interactions involving the chlorine atom contribute to the molecule's polarity.

-

Non-Polar Moieties: The tert-butyl group and the hydrocarbon backbone of the pyrrolidine ring are non-polar.

The overall solubility will be a balance of these competing factors. It is anticipated that the compound will exhibit good solubility in a range of moderately polar to non-polar organic solvents.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive published data on the solubility of this compound, this section provides a robust, step-by-step protocol for its determination. This method is designed to be self-validating and can be adapted for various laboratory settings.

Materials and Equipment

-

Solute: this compound (purity ≥98%)

-

Solvents: A range of common organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Isopropanol, Tetrahydrofuran, Dimethylformamide, Dimethyl Sulfoxide)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram outlines the workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure a saturated solution with visible undissolved solid.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved solute.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or mol/L.

-

Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Predicted Solubility Profile and Discussion

Based on the structural features of this compound, a qualitative solubility profile can be predicted. This should be confirmed by experimental data as outlined above.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Heptane | Low to Moderate | The non-polar tert-butyl group and hydrocarbon backbone will favor solubility, but the polar carbamate and chloromethyl groups will limit it. |

| Moderately Polar Aprotic | Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents can engage in dipole-dipole interactions and are effective at solvating both the polar and non-polar regions of the molecule. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The strong dipole moments of these solvents will effectively solvate the polar functionalities of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of these solvents to act as hydrogen bond acceptors will facilitate interaction with the carbamate group. However, the non-polar regions may limit overall solubility compared to polar aprotic solvents. |

| Aqueous | Water | Low | The large non-polar surface area of the molecule is expected to make it sparingly soluble in water. |

Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS). It may cause skin and eye irritation.[6][7][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

This guide has provided a detailed framework for understanding and determining the solubility of this compound in common organic solvents. While a comprehensive, experimentally determined dataset is not yet publicly available, the provided protocol offers a reliable method for generating this crucial data. A thorough understanding of the solubility of this important pharmaceutical intermediate will empower researchers to optimize synthetic processes, improve purification efficiency, and accelerate the development of novel therapeutics.

References

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Organic Compounds.

- Addressing solubility issues of Boc-Aminooxy-PEG4-CH2-Boc in organic solvents - Benchchem.

- 3-Chloromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester - MySkinRecipes.

- tert-Butyl 3-(bromomethyl)

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- SAFETY D

- TCI AMERICA - Spectrum Chemical.

- Safety D

Sources

- 1. 3-Chloromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester [myskinrecipes.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.ws [chem.ws]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

A Technical Guide to the Stability and Storage of N-Boc-2-(chloromethyl)pyrrolidine

Introduction to the Asset: A Chemist's Perspective

N-Boc-2-(chloromethyl)pyrrolidine, available as both (S) and (R) enantiomers, is a highly valued intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.[1][2] Its utility stems from the combination of a stereodefined pyrrolidine core, a reactive chloromethyl handle for synthetic elaboration, and an acid-labile tert-butoxycarbonyl (Boc) protecting group. However, the very features that make this compound synthetically versatile also render it susceptible to degradation if not managed correctly. This document serves as a comprehensive technical guide to understanding and controlling the factors that govern its stability, thereby ensuring its integrity from receipt to reaction.

The Chemical Stability Profile

The stability of N-Boc-2-(chloromethyl)pyrrolidine is dictated by two primary functional groups: the N-Boc carbamate and the C2-chloromethyl side chain. Understanding the vulnerabilities of each is fundamental to preventing unintended degradation.

Core Molecular Features Influencing Stability

-

The Acid-Labile N-Boc Protecting Group: The Boc group is a cornerstone of modern amine protection strategy due to its stability towards a wide range of nucleophilic and basic conditions.[3][4] However, it is designed for facile cleavage under acidic conditions.[4][5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently fragments into isobutene and carbon dioxide.[4] This inherent acid lability means that exposure to even trace amounts of acid—from atmospheric CO₂ in the presence of moisture to residual acidic impurities—can initiate deprotection during long-term storage.

-

The Electrophilic Chloromethyl Moiety: The chloromethyl group is a potent electrophile, primed for SN2 (nucleophilic substitution) reactions. This reactivity is essential for its intended synthetic transformations but also represents a significant stability risk. The carbon atom is susceptible to attack by a wide range of nucleophiles, with water (hydrolysis) being the most common culprit in a typical laboratory environment.

Primary Degradation Pathways

Based on its structure, N-Boc-2-(chloromethyl)pyrrolidine has two predictable, primary degradation pathways that can occur independently or concurrently.

-

Acid-Catalyzed Deprotection: Cleavage of the Boc group to yield 2-(chloromethyl)pyrrolidine hydrochloride (if HCl is the acid source) or other salts. This exposes the secondary amine, which can potentially catalyze further degradation or engage in unwanted side reactions.

-

Nucleophilic Substitution: Attack on the chloromethyl group by a nucleophile (e.g., H₂O) to form the corresponding hydroxymethyl derivative, N-Boc-2-(hydroxymethyl)pyrrolidine, and releasing HCl. The generated HCl can then catalyze the degradation of the Boc group, creating an auto-catalytic degradation loop.

Caption: Primary degradation pathways for N-Boc-2-(chloromethyl)pyrrolidine.

Recommended Storage and Handling Protocols

To mitigate the degradation risks outlined above, a systematic and disciplined approach to storage and handling is mandatory.

Long-Term Storage Conditions

The primary objective of long-term storage is to minimize molecular motion (via low temperature) and to exclude reactive species like water and acids (via inert atmosphere and proper sealing).

| Parameter | Recommendation | Rationale & Expert Insight |

| Temperature | 2°C to 8°C [1][6] | Refrigeration is the most critical factor. It significantly lowers the kinetic rate of both hydrolysis and acid-catalyzed deprotection, extending the shelf-life of the compound. Do not freeze, as this can cause moisture condensation upon temperature cycling. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces atmospheric moisture, the primary nucleophile for degradation of the chloromethyl group. It also prevents exposure to acidic gases like CO₂ which can form carbonic acid with trace moisture, slowly degrading the Boc group over time. |

| Container | Tightly Sealed, Amber Glass Vial | A tightly sealed container is essential to maintain the inert atmosphere and prevent moisture ingress.[1][6][7] Amber glass protects the compound from potential photolytic degradation, a general best practice for complex organic molecules. |

| Environment | Dry, Well-Ventilated Area [1] | Store in a designated area for sensitive reagents, away from acids, bases, and oxidizing agents to prevent accidental contamination. |

Laboratory Handling and Dispensing Protocol

Every time the bulk container is opened, the compound is at risk. The following workflow is designed to minimize exposure during routine laboratory use.

Objective: To aliquot the required amount of N-Boc-2-(chloromethyl)pyrrolidine while maintaining the integrity of the bulk supply.

Methodology:

-

Preparation:

-

Allow the sealed container of the compound to equilibrate to room temperature for at least 30-60 minutes before opening.

-

Rationale: This is a critical, often overlooked step. Opening a cold vial immediately causes atmospheric moisture to condense on the cold surfaces and product, introducing water directly into the bulk material.

-

Place the vial, a clean syringe or spatula, and the receiving vessel into a glove box or glove bag purged with inert gas. If unavailable, work quickly next to a flowing stream of inert gas.

-

-

Dispensing:

-

Briefly open the main container under the inert atmosphere.

-

Quickly remove the desired amount of material.

-

Securely reseal the main container immediately.

-

-

Inerting and Storage:

-

Backfill the headspace of the main container with inert gas (e.g., argon) before final tightening of the cap.

-

Rationale: This step purges any atmospheric gases that may have entered during the brief opening, ensuring the long-term stability of the remaining stock.

-

Wrap the cap junction with paraffin film for an extra barrier against moisture.

-

Promptly return the main container to the recommended 2-8°C storage.[1]

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. combi-blocks.com [combi-blocks.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate: Key Intermediates and Strategic Considerations

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The core of this synthesis revolves around the pivotal intermediate, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. We will explore the strategic synthesis of this key alcohol intermediate from commercially viable starting materials, detailing the introduction of chirality and the rationale behind the chosen synthetic routes. Furthermore, this guide offers a comparative analysis of various chlorination methodologies for the conversion of the alcohol to the final product, complete with detailed experimental protocols, mechanistic insights, and characterization data to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical synthetic transformation.

Introduction: The Central Role of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous approved pharmaceuticals. Its conformational rigidity and the ability to introduce stereocenters make it an attractive framework for designing ligands with high affinity and selectivity for biological targets. This compound, particularly in its chiral forms, serves as a crucial intermediate, enabling the introduction of the pyrrolidine moiety into larger molecules through nucleophilic substitution at the chloromethyl group. The synthesis of this intermediate, therefore, is of significant academic and industrial interest.

The most common and strategically sound approach to this target molecule proceeds through a key alcohol intermediate: tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate . This guide will focus on the efficient synthesis of this central intermediate and its subsequent conversion to the desired chloromethyl derivative.

Synthesis of the Core Intermediate: tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

The synthesis of this key alcohol intermediate is a multi-step process that requires careful control of reactivity and stereochemistry. A robust and scalable route begins with the cyclization of an acyclic precursor, followed by reduction and protection.

Pathway I: From Dimethyl Itaconate

A common and cost-effective starting material is dimethyl itaconate. This pathway involves an initial Michael addition and subsequent cyclization to form a pyroglutamate derivative, which is then reduced.

Caption: Mechanism of the Appel reaction for the conversion of an alcohol to a chloride.

Experimental Protocol for the Appel Reaction:

-

To a solution of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (PPh₃) (1.2 eq.).

-

Add carbon tetrachloride (CCl₄) (1.5 eq.) dropwise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel. The main challenge in purification is the removal of the triphenylphosphine oxide byproduct. Elution with a hexane/ethyl acetate gradient is typically effective.

Method 2: Using Thionyl Chloride (SOCl₂)

Thionyl chloride is a cost-effective and powerful chlorinating agent. The stereochemical outcome of this reaction can be condition-dependent. In the absence of a nucleophilic solvent, it can proceed with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism. However, in the presence of a base like pyridine, inversion is often observed.

Experimental Protocol using Thionyl Chloride:

-

The alcohol intermediate, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq.), is dissolved in a suitable anhydrous solvent such as dichloromethane or toluene.

-

The solution is cooled to 0 °C.

-

Thionyl chloride (1.2-1.5 eq.) is added dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction is stirred at 0 °C and then allowed to warm to room temperature. The progress is monitored by TLC.

-

The reaction is quenched by carefully pouring it onto ice-water or a saturated sodium bicarbonate solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

Purification is typically achieved by column chromatography.

Comparison of Chlorination Methods

| Feature | Appel Reaction | Thionyl Chloride (SOCl₂) |

| Mechanism | Sₙ2 [1][2] | Sₙi or Sₙ2 (condition dependent) |

| Stereochemistry | Predictable inversion of configuration [3] | Retention or inversion, less predictable |

| Reaction Conditions | Mild, neutral [3][2] | Can be harsh, generates HCl |

| Byproducts | Triphenylphosphine oxide (solid, can be difficult to separate) | SO₂ and HCl (gaseous, easily removed) |

| Substrate Scope | Broad, good for sensitive substrates | Can be problematic for acid-sensitive groups |

| Cost & Scalability | Higher cost, byproduct removal can be challenging on a large scale | Lower cost, more scalable |

Expert Recommendation: For laboratory-scale synthesis where stereochemical integrity is paramount, the Appel reaction is the preferred method due to its mild conditions and predictable Sₙ2 inversion. For larger-scale industrial applications where cost is a major driver and precise stereochemical control might be established earlier in the synthesis, thionyl chloride is a more economical choice, provided the conditions are carefully optimized to control the stereochemical outcome and manage the acidic byproducts.

Characterization of the Final Product: this compound

Accurate characterization of the final product is essential to confirm its identity and purity.

Representative Characterization Data:

| Analysis | Data |

| Molecular Formula | C₁₀H₁₈ClNO₂ |

| Molecular Weight | 219.71 g/mol [4] |

| Appearance | Colorless oil |

| ¹H-NMR (500 MHz, CDCl₃) | δ 3.79 – 3.71 (m, 1H), 3.58 – 3.46 (m, 2H), 3.40 – 3.31 (m, 1H), 3.31 – 3.23 (m, 1H), 1.97 – 1.85 (m, 1H), 1.88 – 1.69 (m, 5H), 1.66 – 1.56 (m, 1H), 1.44 (s, 10H). [5] |

| ¹³C-NMR (126 MHz, CDCl₃) | δ 154.8, 79.3, 56.8, 46.4, 45.2, 32.1, 30.6, 29.8, 28.7, 23.5. [5] |

| HRMS (ESI-TOF) | m/z calcd. for C₁₀H₁₈ClNNaO₂ ([M+Na]⁺) 270.12313, found 270.12348. [5] |

Note: The provided NMR data is for a closely related cyclohexyl chloride derivative but serves as a strong reference for the expected chemical shifts and splitting patterns of the target molecule.

Conclusion

The synthesis of this compound is a well-established process that hinges on the effective preparation and conversion of its key hydroxymethyl intermediate. By understanding the nuances of each synthetic step, from the initial cyclization to the final chlorination, researchers can make informed decisions to optimize yield, control stereochemistry, and ensure the purity of this valuable building block. The choice between chlorination methods like the Appel reaction and thionyl chloride should be guided by the specific requirements of the synthesis, balancing stereochemical control, substrate compatibility, and scalability. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of novel therapeutics built upon the versatile pyrrolidine scaffold.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

King, S. A., Armstrong, J., & Keller, J. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Appel Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.

- Google Patents. (n.d.). CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.

Sources

A-Z Guide to tert-Butyl 3-(Chloromethyl)pyrrolidine-1-carboxylate: Synthesis, Analogs, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in the design of novel therapeutics.[2] This guide focuses on tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate, a versatile and highly valuable building block. We will delve into its synthesis, the strategic generation of its analogs, and its pivotal role in the development of innovative therapeutic agents. This document serves as a technical resource, providing not only theoretical insights but also actionable experimental protocols for researchers in the field.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

Nitrogen-containing saturated heterocycles are fundamental motifs in drug design, with approximately 60% of currently approved small molecule drugs featuring such a structure.[3] Among these, the pyrrolidine ring is particularly significant. Its structural flexibility and the presence of a nitrogen atom that can act as a hydrogen bond donor or acceptor make it an ideal component for interacting with biological targets.[2]

This compound emerges as a critical intermediate. The Boc (tert-butoxycarbonyl) protecting group offers stability and is easily removed under acidic conditions, while the chloromethyl group at the 3-position provides a reactive handle for a wide array of chemical modifications. This combination of features makes it an ideal starting point for constructing diverse libraries of pyrrolidine-based compounds for drug discovery programs.[4]

Synthesis of the Core Compound: this compound

The efficient synthesis of the title compound is paramount for its utility. A common and reliable method involves the chlorination of the corresponding alcohol, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, which is commercially available in both racemic and chiral forms.[5][6] This transformation can be achieved using various chlorinating agents, with thionyl chloride or reagents for the Appel reaction being common choices.

Synthetic Workflow

The synthesis is typically a two-step process starting from the reduction of a proline derivative followed by protection and chlorination. A more direct route begins with the commercially available protected hydroxymethylpyrrolidine.

Caption: General synthetic scheme for the preparation of the target compound.

Detailed Experimental Protocol: Chlorination of tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

This protocol describes a standard procedure for the chlorination of the alcohol precursor.

Materials:

-

(S)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq)[7]

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine to the stirred solution.

-

Add thionyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C. The addition should be performed carefully to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.[8]

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC). The product should have a different Rf value compared to the starting alcohol. The final structure should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Generation of Analogs: Harnessing the Reactivity of the Chloromethyl Group

The true power of this compound lies in its ability to serve as a scaffold for generating a wide array of analogs. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 3-position, which is crucial for exploring structure-activity relationships (SAR) in drug discovery.

Analog Synthesis Workflow

Caption: Versatility of the core compound in generating diverse analogs.

Common Nucleophiles and Resulting Analogs

| Nucleophile (Nu-H) | Reagent Example | Resulting Functional Group | Analog Class |

| Primary/Secondary Amine | R¹R²NH | -CH₂-NR¹R² | Amines |

| Alcohol/Phenol | R-OH | -CH₂-OR | Ethers |

| Thiol | R-SH | -CH₂-SR | Thioethers |

| Azide | NaN₃ | -CH₂-N₃ | Azides |

| Carboxylate | R-COOH | -CH₂-O-C(=O)R | Esters |

| Cyanide | NaCN | -CH₂-CN | Nitriles |

Applications in Drug Discovery

The 3-substituted pyrrolidine motif is a key feature in numerous therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders. The ability to readily synthesize a library of analogs from a common intermediate like this compound is a significant advantage in lead optimization.

Case Study: Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[9] The pyrrolidine scaffold can effectively position key pharmacophoric elements to interact with the ATP-binding site of kinases. For example, the 3-substituent can be elaborated to form hydrogen bonds with the hinge region of the kinase or to access specific hydrophobic pockets. A systematic exploration of substituents at the 3-position of the pyrrolidine ring led to the discovery of potent ERK inhibitors with improved pharmacokinetic properties.[10]

Case Study: Antiviral Agents

The development of novel antiviral agents is a critical area of research.[11][12] The pyrrolidine scaffold is present in several antiviral drugs. The 3-substituted pyrrolidine can be used to mimic natural amino acid side chains or to introduce functionalities that disrupt viral replication processes. The synthesis of various pyrrolidine derivatives has been crucial in the development of agents targeting viruses like influenza and HIV.[13][14]

Examples of Bioactive Molecules with 3-Substituted Pyrrolidine Scaffolds

| Compound Class | Therapeutic Area | Biological Target (Example) | Reference |

| ERK Inhibitors | Oncology | Mitogen-activated protein kinase 1/3 (ERK1/2) | [10] |

| BTK Inhibitors | Oncology, Immunology | Bruton's tyrosine kinase (BTK) | [15] |

| Rho-Kinase Inhibitors | Glaucoma | Rho-associated protein kinase (ROCK) | [16] |

| Anti-influenza Agents | Infectious Disease | Influenza Virus Hemagglutinin | [13] |

Conclusion and Future Perspectives

This compound is a demonstrably powerful and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its chloromethyl group provide a reliable platform for the generation of diverse molecular architectures. The successful application of its derivatives in the development of kinase inhibitors and antiviral agents underscores the value of this scaffold.

Future research will likely focus on expanding the range of nucleophiles used in analog synthesis, exploring more complex transformations of the chloromethyl group, and applying this building block to new and challenging biological targets. The continued use of this and related pyrrolidine intermediates will undoubtedly contribute to the discovery of the next generation of innovative medicines.

References

- Doulcet, J., et al. (2018).

- Sweeney, J. B., Doulcet, J., & Thapa, B. (n.d.).

- Chalyk, B., et al. (n.d.). Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Enamine.

- Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

-

3-Chloromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. (n.d.). MySkinRecipes. Retrieved from [Link]

- Lenci, E., & Trabocchi, A. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

- Cilibrizzi, A., et al. (2023).

-

tert-Butyl-3-(chlormethyl)pyrrolidin-1-carboxylat. (n.d.). Chemsrc. Retrieved from [Link]

-

tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

- Organic Chemistry Lab. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. YouTube.

- Boga, S. B., et al. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. PubMed.

- Cilibrizzi, A., et al. (n.d.).

- Göktaş, O., et al. (2025). Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)

- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). MDPI.

- Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. (2017). PubMed.

- A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. (n.d.).

- A SN1 Reaction: Synthesis of tert-Butyl Chloride. (n.d.). The Royal Society of Chemistry.

- tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)

- Mandal, M. K., et al. (2021).

- Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. (2024). MDPI.

- tert-butyl (3S)

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 3-Chloromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-3-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 199174-24-8 [chemicalbook.com]

- 8. CAS#:876589-13-8 | tert-Butyl-3-(chlormethyl)pyrrolidin-1-carboxylat | Chemsrc [chemsrc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Guide to the Chiral Synthesis of Enantiomerically Pure tert-Butyl 3-(Chloromethyl)pyrrolidine-1-carboxylate

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved pharmaceuticals.[1] Its three-dimensional structure is ideal for interacting with biological targets. Specifically, enantiomerically pure 3-substituted pyrrolidines are invaluable chiral building blocks for constructing complex therapeutic agents. This technical guide provides an in-depth exploration of the chiral synthesis of tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate, a versatile intermediate for drug discovery and development. We will dissect the strategic considerations behind synthetic route selection, offer a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure stereochemical integrity and high yield.

Strategic Imperatives in Pyrrolidine Synthesis

The synthesis of enantiopure molecules is a central challenge in pharmaceutical development. The biological activity of a drug is often confined to a single enantiomer, making stereocontrol paramount. For a target like this compound, several strategic approaches can be considered.

-

Chiral Pool Synthesis: This is often the most pragmatic and cost-effective strategy. It leverages naturally occurring, enantiomerically pure starting materials, such as amino acids (e.g., L-proline, L-glutamic acid), to transfer chirality to the target molecule.[2][3] This approach bypasses the need for developing a novel asymmetric induction step or performing challenging chiral resolutions.

-

Asymmetric Catalysis: This advanced approach involves the creation of the chiral center using a chiral catalyst. Methods like asymmetric [3+2] cycloadditions can construct the pyrrolidine ring with high enantioselectivity.[4][5] While elegant, these methods often require specialized catalysts and extensive optimization.

-

Chiral Resolution: This involves synthesizing the racemic mixture of the target and then separating the enantiomers, typically through diastereomeric salt formation or chiral chromatography. This is generally the least efficient method due to the inherent 50% loss of material.